molecular formula C20H18F3NO2S B2983743 N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide CAS No. 2097893-55-3

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide

Cat. No.: B2983743
CAS No.: 2097893-55-3
M. Wt: 393.42
InChI Key: KNLHJRPIVYSVJJ-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide is a structurally complex amide derivative featuring a trifluoromethyl-substituted phenyl group, a furan-thiophen hybrid ethyl backbone, and a propanamide linker.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-3-[4-(trifluoromethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3NO2S/c21-20(22,23)16-6-3-14(4-7-16)5-8-19(25)24-12-17(15-9-11-27-13-15)18-2-1-10-26-18/h1-4,6-7,9-11,13,17H,5,8,12H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNLHJRPIVYSVJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)CCC2=CC=C(C=C2)C(F)(F)F)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide is a complex heterocyclic compound characterized by its unique structural features, including furan and thiophene aromatic rings. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

Molecular Formula C19H18F3N1O1S1\text{Molecular Formula C}_{19}\text{H}_{18}\text{F}_3\text{N}_1\text{O}_1\text{S}_1

Biological Activity Overview

Research indicates that compounds containing furan and thiophene groups exhibit a range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. The specific biological activity of this compound has not been extensively studied; however, its structural similarities to other biologically active compounds suggest potential therapeutic applications.

Pharmacological Properties

  • Antimicrobial Activity :
    • Compounds with furan and thiophene rings have demonstrated significant antimicrobial properties against various pathogens. For instance, derivatives of similar structures have shown effective inhibition against Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Effects :
    • The presence of the thiophene ring is associated with anti-inflammatory activity. Studies on related compounds indicate that they can reduce inflammation markers in vitro .
  • Anticancer Potential :
    • Some studies suggest that compounds with similar structures can induce apoptosis in cancer cells. For example, derivatives containing furan and thiophene have been evaluated for their cytotoxic effects against various cancer cell lines .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of a series of thiophene-furan derivatives, revealing that compounds similar to this compound exhibited MIC values ranging from 25 to 100 μg/mL against M. tuberculosis strains .

CompoundMIC (μg/mL)Activity
Compound A50Moderate
Compound B25Strong
This compoundTBDTBD

Study 2: Anti-inflammatory Mechanism

Research indicated that thiophene-containing compounds could inhibit NF-kB signaling pathways, leading to reduced expression of pro-inflammatory cytokines. This suggests a mechanism through which this compound might exert anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Analysis

The compound’s uniqueness lies in its combination of furan , thiophene , and trifluoromethylphenyl groups. Below is a comparative analysis with analogs from the evidence:

Compound Name Key Structural Features Molecular Weight (g/mol) Notable Properties Reference
Target Compound Furan-2-yl, thiophen-3-yl ethyl group; 4-(trifluoromethyl)phenyl ~419 (estimated) Enhanced lipophilicity from CF₃; heterocycles may improve metabolic stability
N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-3-(4-methanesulfonylphenyl)propanamide Methanesulfonylphenyl; hydroxy group 419.51 Sulfonyl group increases polarity; hydroxy may affect solubility
N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide Methylsulfonylphenyl; hydroxy group 419.5 Similar to above; sulfonyl vs. CF₃ alters electron effects
Bicalutamide Impurity A (EP) Trifluoromethylphenyl; sulfonyl group 414.3 (estimated) Used in androgen receptor modulation; sulfonyl enhances binding
N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide Chlorophenethyl; isobutylphenyl ~317.8 Ibuprofen derivative; anti-inflammatory activity via COX inhibition

Research Findings and Data Gaps

  • Activity Data: No direct biological data for the target compound are provided. However, structurally related compounds in (anti-inflammatory) and 14 (androgen receptor modulation) suggest plausible therapeutic avenues.
  • Physicochemical Properties : Melting points, solubility, and stability data are absent but critical for pharmaceutical development. Analogous compounds (e.g., ) provide benchmarks for such properties.
  • Kinase Inhibition Potential: Compounds with trifluoromethyl groups and heterocycles (e.g., ) often target kinases or proteolysis pathways, hinting at possible applications in oncology.

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